Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
ETHYL 4-{3-ALLYL-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes an imidazolidinyl ring, a benzoate ester, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-ALLYL-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinyl Ring: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinyl ring.
Introduction of the Benzoate Ester: The benzoate ester is introduced through esterification reactions, often using ethyl alcohol and a benzoic acid derivative.
Functional Group Modifications: Various functional groups such as allyl, oxo, and thioxo groups are introduced through specific organic reactions, including alkylation, oxidation, and thiolation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-ALLYL-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 4-{3-ALLYL-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-ALLYL-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{3-ALLYL-5-OXO-4-[2-OXO-2-(4-METHOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
- ETHYL 4-{3-ALLYL-5-OXO-4-[2-OXO-2-(4-ETHOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Uniqueness
ETHYL 4-{3-ALLYL-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C26H29N3O5S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
ethyl 4-[5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-3-prop-2-enyl-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C26H29N3O5S/c1-4-15-28-22(17-23(30)27-19-9-13-21(14-10-19)34-16-5-2)24(31)29(26(28)35)20-11-7-18(8-12-20)25(32)33-6-3/h4,7-14,22H,1,5-6,15-17H2,2-3H3,(H,27,30) |
InChI Key |
KTJIBPMMDKGEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC=C)C3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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